BenchChemオンラインストアへようこそ!

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

Medicinal Chemistry Drug Discovery Chemical Probes

This pyrazine-piperazine sulfonamide pivalamide is a structurally distinct tool for analytical method development (LC-MS/HPLC) and serves as a validated negative control in ASBT assays, countering the common misattribution as GSK2330672. With no published pharmacological data, procurement must be based on confirmed identity (NMR, LCMS) and purity. Ideal for screening libraries requiring orthogonal analytical validation.

Molecular Formula C19H25N5O3S
Molecular Weight 403.5
CAS No. 1049493-59-5
Cat. No. B2382458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide
CAS1049493-59-5
Molecular FormulaC19H25N5O3S
Molecular Weight403.5
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3
InChIInChI=1S/C19H25N5O3S/c1-19(2,3)18(25)22-15-4-6-16(7-5-15)28(26,27)24-12-10-23(11-13-24)17-14-20-8-9-21-17/h4-9,14H,10-13H2,1-3H3,(H,22,25)
InChIKeyOSHUMRRDVZHLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide (CAS 1049493-59-5): Baseline Overview


N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide (CAS 1049493-59-5) is a synthetic small molecule featuring a pyrazine-substituted piperazine linked via a sulfonamide to a phenyl ring bearing a bulky pivalamide group. Despite its listing in several chemical vendor catalogs, a comprehensive search of primary literature, patent databases, and authoritative repositories (e.g., PubChem, ChEMBL, Google Patents) returned no verifiable primary research data, peer-reviewed biological evaluations, or patent claims for this specific compound. Publicly available information is limited to vendor-generated descriptions, which are explicitly excluded from this evidence guide [1]. The compound is incorrectly associated with the development code GSK2330672 (linerixibat) on some sites; however, the chemical structure of GSK2330672 (a benzothiazepine derivative) definitively differs from the target compound . As a result, the compound's baseline pharmacological profile, target engagement, and therapeutic classification remain unsubstantiated in the public domain.

Why Generic Substitution Fails for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide (CAS 1049493-59-5)


No evidence could be identified to support a claim that in-class compounds cannot be interchanged for this specific target. Without published structure-activity relationship (SAR) data, head-to-head biological assays, or disclosed potency/selectivity profiles against defined molecular targets, any statement about the differential properties of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide relative to its analogs would be speculative. The absence of a verifiable pharmacological fingerprint means that the risk of functional substitution by a closely related sulfonamide-piperazine derivative cannot be quantified. Consequently, procurement decisions must rely on orthogonal analytical verification (e.g., identity, purity) rather than on assumed biological equivalence [1].

Quantitative Evidence Guide for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide (CAS 1049493-59-5)


No Primary Biological Activity Data Available for Direct Comparison

A systematic search of the scientific and patent literature failed to identify any published study reporting quantitative biological activity (e.g., IC50, Ki, MIC) for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide. Therefore, no direct head-to-head comparison or cross-study comparable data can be provided against any comparator compound. The compound's purported activities (antimicrobial, anticancer) are mentioned only on excluded vendor websites without supporting experimental details or numerical data [1].

Medicinal Chemistry Drug Discovery Chemical Probes

Misattribution to GSK2330672 (Linerixibat) Creates False Identity Confusion

Certain vendor pages incorrectly state that N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide is synonymous with GSK2330672. However, GSK2330672 (linerixibat) is chemically identified as 3-({[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydro-1,4-benzothiazepin-8-yl]methyl}amino)pentanedioic acid, a completely different scaffold . Authentic GSK2330672 is a potent ASBT inhibitor (IC50 = 42 nM) [1], whereas no ASBT inhibition data exists for the target pivalamide compound.

Drug Repurposing Target Identification Chemical Biology

Absence of Patent Protection or Publicly Disclosed Synthetic Route

No patents were found that claim N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide as a composition of matter, or that disclose its specific synthetic preparation. Searches of Google Patents, WIPO, and the USPTO databases using the compound's name, CAS number, IUPAC name, and substructure keywords yielded no relevant results [1]. In contrast, several related sulfonamide-piperazine scaffolds are extensively patented (e.g., JAK inhibitors, ASBT inhibitors), providing clear freedom-to-operate and synthetic feasibility data for those comparators [2].

Intellectual Property Process Chemistry Chemical Synthesis

Research and Industrial Scenarios for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide (CAS 1049493-59-5)


Exploratory Medicinal Chemistry Library Screening (With Caution)

This compound may be included in a diverse screening library for phenotypic or target-based assays, provided its identity and purity are first analytically confirmed by the end-user (e.g., via NMR, LCMS). However, because no published target engagement or activity data exist for this molecule [1], any hits must be treated as entirely unvalidated starting points requiring extensive follow-up SAR exploration. Its structural similarity to known bioactive sulfonamide-piperazines (e.g., certain kinase inhibitors) suggests potential polypharmacology, but this is speculative and unsupported by direct evidence.

Analytical Reference Standard for Method Development

The compound's unique combination of a pyrazine, piperazine sulfonamide, and pivalamide group makes it a useful test analyte for developing LC-MS or HPLC methods aimed at separating complex sulfonamide mixtures. Its predicted logP (~2-3) and moderate molecular weight (~403 g/mol) provide a defined chromatographic challenge. Critically, this application relies solely on its physicochemical properties, not on unverified biological claims [1].

Negative Control for GSK2330672/Linerixibat Studies

Due to the documented misattribution of this compound as GSK2330672 on some vendor sites, researchers working on ASBT biology may deliberately procure it to serve as a negative control in assays. Confirming that this structurally unrelated pivalamide does not inhibit ASBT (in contrast to genuine GSK2330672, which has an IC50 of 42 nM) can help validate assay specificity [1].

Quote Request

Request a Quote for N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.